Cas no 65709-31-1 (2-(4-Methylphenyl)-Piperazine 2hcl)

2-(4-Methylphenyl)-Piperazine 2hcl structure
65709-31-1 structure
商品名:2-(4-Methylphenyl)-Piperazine 2hcl
CAS番号:65709-31-1
MF:C11H16N2
メガワット:176.25814
MDL:MFCD05864675
CID:826450
PubChem ID:21495223

2-(4-Methylphenyl)-Piperazine 2hcl 化学的及び物理的性質

名前と識別子

    • 2-(4-Methylphenyl)piperazine
    • 2-p-tolylpiperazine
    • 2-(4-methylphenyl)-piperazine
    • 2-(4-tolyl)-piperazin
    • 2-(4-Tolyl)piperazine
    • SCHEMBL1639188
    • AB36199
    • AKOS005136319
    • (2R)-2-(4-METHYLPHENYL)PIPERAZINE
    • (RS)-2-(4-methylphenyl)piperazine
    • CS-0281314
    • (2S)-2-(4-METHYLPHENYL)PIPERAZINE
    • AB22878
    • 2-(p-Tolyl)piperazine
    • FS-3294
    • FCNXNUWTNOYQME-UHFFFAOYSA-N
    • EN300-737148
    • 65709-31-1
    • AB36198
    • 2-(4-methylphenyl)piperazine, AldrichCPR
    • DB-001953
    • DTXSID90614918
    • 2-(4-Methylphenyl)-Piperazine 2hcl
    • MDL: MFCD05864675
    • インチ: InChI=1S/C11H16N2/c1-9-2-4-10(5-3-9)11-8-12-6-7-13-11/h2-5,11-13H,6-8H2,1H3
    • InChIKey: FCNXNUWTNOYQME-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC=C(C=C1)C2CNCCN2

計算された属性

  • せいみつぶんしりょう: 176.13100
  • どういたいしつりょう: 176.131348519g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 150
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 24.1Ų

じっけんとくせい

  • PSA: 24.06000
  • LogP: 1.88650

2-(4-Methylphenyl)-Piperazine 2hcl セキュリティ情報

2-(4-Methylphenyl)-Piperazine 2hcl 税関データ

  • 税関コード:2933599090
  • 税関データ:

    中国税関コード:

    2933599090

    概要:

    29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

2-(4-Methylphenyl)-Piperazine 2hcl 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM169083-10g
2-(4-Methylphenyl)piperazine
65709-31-1 95%
10g
$*** 2023-05-29
Chemenu
CM169083-5g
2-(4-Methylphenyl)piperazine
65709-31-1 95%
5g
$*** 2023-05-29
eNovation Chemicals LLC
Y0981036-10g
2-(4-Methylphenyl)piperazine
65709-31-1 95%
10g
$960 2024-08-02
Apollo Scientific
OR913098-1g
2-(4-Methylphenyl)piperazine
65709-31-1 95%
1g
£355.00 2023-09-02
Chemenu
CM169083-10g
2-(4-Methylphenyl)piperazine
65709-31-1 95%
10g
$454 2021-08-05
Alichem
A139001876-5g
2-(4-Methylphenyl)piperazine
65709-31-1 95%
5g
$493.89 2023-09-01
Enamine
EN300-737148-0.1g
2-(4-methylphenyl)piperazine
65709-31-1
0.1g
$200.0 2023-05-26
Enamine
EN300-737148-5.0g
2-(4-methylphenyl)piperazine
65709-31-1
5g
$660.0 2023-05-26
Enamine
EN300-737148-0.25g
2-(4-methylphenyl)piperazine
65709-31-1
0.25g
$209.0 2023-05-26
Alichem
A139001876-1g
2-(4-Methylphenyl)piperazine
65709-31-1 95%
1g
$163.00 2023-09-01

2-(4-Methylphenyl)-Piperazine 2hcl 合成方法

2-(4-Methylphenyl)-Piperazine 2hcl 関連文献

2-(4-Methylphenyl)-Piperazine 2hclに関する追加情報

Introduction to 2-(4-Methylphenyl)-Piperazine 2HCl (CAS No. 65709-31-1)

2-(4-Methylphenyl)-Piperazine 2HCl, identified by its Chemical Abstracts Service (CAS) number 65709-31-1, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the piperazine class of heterocyclic amines, characterized by a six-membered ring containing one nitrogen atom and five carbon atoms. The presence of a methyl substituent at the para position of the phenyl ring and the chloride salt form enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry and drug development.

The structure of 2-(4-Methylphenyl)-Piperazine 2HCl exhibits a dual functionality that positions it as a versatile building block in medicinal chemistry. The piperazine moiety is well-documented for its role in modulating biological pathways, particularly through interactions with neurotransmitter receptors. Specifically, this scaffold is frequently explored for its potential in central nervous system (CNS) drug discovery due to its ability to interact with serotonin, dopamine, and norepinephrine receptors. The 4-methylphenyl group further influences the pharmacokinetic properties of the compound, enhancing its metabolic stability and binding affinity.

In recent years, 2-(4-Methylphenyl)-Piperazine 2HCl has garnered attention in the development of novel therapeutic agents. Its chemical framework is amenable to modifications that can fine-tune pharmacological activity, making it a candidate for treating conditions such as depression, anxiety disorders, and neurodegenerative diseases. Researchers have leveraged this compound to design derivatives with improved efficacy and reduced side effects. For instance, studies have demonstrated that structural analogs of 2-(4-Methylphenyl)-Piperazine 2HCl exhibit potent serotonergic activity, which is pivotal in managing mood disorders.

The synthesis of 2-(4-Methylphenyl)-Piperazine 2HCl typically involves multi-step organic reactions, starting from commercially available precursors like 4-methylbenzaldehyde and piperazine. The reaction sequence often includes condensation followed by hydrochlorination to yield the final salt form. Advances in synthetic methodologies have enabled more efficient and scalable production processes, ensuring high purity and yield for industrial applications. These improvements are crucial for pharmaceutical manufacturers aiming to develop cost-effective drugs based on this scaffold.

One of the most compelling aspects of 2-(4-Methylphenyl)-Piperazine 2HCl is its role in preclinical research. Investigational studies have explored its potential as a prodrug or as a component in combination therapies. For example, researchers have examined its interaction with other bioactive molecules to enhance therapeutic outcomes. The compound’s ability to cross the blood-brain barrier makes it an attractive candidate for CNS-targeted drugs. Additionally, its stability under various storage conditions enhances its practicality in clinical trials and commercial formulations.

The pharmacological profile of 2-(4-Methylphenyl)-Piperazine 2HCl has been extensively studied in vitro and in vivo. Preclinical data suggest that this compound exhibits moderate affinity for serotonin receptors (5-HT1A, 5-HT2A), which is associated with anxiolytic and antidepressant effects. Furthermore, its interaction with dopamine receptors may contribute to its potential use in treating cognitive disorders. These findings have spurred further investigation into its therapeutic applications, particularly in cases where traditional treatments have limited efficacy.

In the context of drug discovery pipelines, 2-(4-Methylphenyl)-Piperazine 2HCl serves as a key intermediate for generating structurally diverse libraries of compounds. High-throughput screening (HTS) campaigns often incorporate derivatives of this scaffold to identify novel bioactive molecules. The compound’s versatility allows medicinal chemists to explore various modifications while maintaining core pharmacophoric features essential for biological activity. This approach has led to the identification of several promising candidates that are currently undergoing further preclinical evaluation.

The regulatory considerations for compounds like 2-(4-Methylphenyl)-Piperazine 2HCl are stringent but well-established due to their potential therapeutic value. Manufacturers must adhere to Good Manufacturing Practices (GMP) to ensure consistency and safety during production. Additionally, comprehensive toxicological studies are required before human clinical trials can commence. These regulatory hurdles underscore the importance of rigorous testing but also highlight the compound’s viability as a candidate for approved therapeutics.

Looking ahead, the future prospects for 2-(4-Methylphenyl)-Piperazine 2HCl appear promising as ongoing research continues to uncover new applications and optimize existing ones. Innovations in computational chemistry and artificial intelligence are accelerating the discovery process by predicting molecular interactions with high accuracy. Such advancements could shorten development timelines and reduce costs associated with bringing new drugs to market.

The broader significance of CAS No. 65709-31-1 extends beyond individual therapeutic applications; it represents a cornerstone in modern drug design principles. By understanding how structural modifications influence biological activity, researchers can develop more targeted and effective treatments for complex diseases. The continued exploration of this compound underscores the dynamic nature of pharmaceutical science and its potential to address unmet medical needs.

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